molecular formula C9H9BrF3NO2S B8162089 2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B8162089
M. Wt: 332.14 g/mol
InChI Key: XCTXCOKSNXCNOZ-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C9H9BrF3NO2S It is a derivative of benzenesulfonamide, featuring a bromine atom, an ethyl group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 5-(trifluoromethyl)benzenesulfonamide to introduce the bromine atom at the 2-position. This is followed by the N-ethylation of the resulting intermediate to obtain the final product. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and ethyl iodide or ethyl bromide for N-ethylation, typically in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a catalyst.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzenesulfonamide
  • N-ethyl-5-(trifluoromethyl)benzenesulfonamide
  • 2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide

Uniqueness

2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its bromine, ethyl, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity in substitution and coupling reactions. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO2S/c1-2-14-17(15,16)8-5-6(9(11,12)13)3-4-7(8)10/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTXCOKSNXCNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared in a manner similar to that described for Intermediate EU using ethylamine and 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride. 1H NMR (500 MHz, CDCl3) δ 8.43-8.38 (m, 1H), 7.93-7.86 (dd, J=8.3, 0.9, 1H), 7.70-7.62 (m, 1H), 5.08 (s, 1H), 3.11-2.96 (m, 2H), 1.19-1.09 (t, J=7.2, 3H).
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